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N-acetylmuramic acid - 99880-82-7

N-acetylmuramic acid

Catalog Number: EVT-8077810
CAS Number: 99880-82-7
Molecular Formula: C11H19NO8
Molecular Weight: 293.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aldehydo-N-acetylmuramic acid is a N-acetylmuramic acid. It is functionally related to an aldehydo-muramic acid.
Source and Classification

N-acetylmuramic acid is primarily derived from bacterial sources, particularly from the cell walls of Gram-positive and Gram-negative bacteria. It is classified as a monosaccharide and a derivative of muramic acid, which is itself formed from the addition of phosphoenolpyruvate to N-acetylglucosamine within bacterial cells . This compound is essential for the synthesis of peptidoglycan, making it a target for antibiotic action.

Synthesis Analysis

The synthesis of N-acetylmuramic acid can be achieved through several methods, including both enzymatic and chemical approaches.

  1. Chemoenzymatic Synthesis: A robust method involves using an expanded library of N-acetylmuramic acid derivatives to produce various functionalized UDP-N-acetylmuramic acids. This method utilizes specific enzymes to facilitate the incorporation of different functional groups at designated positions on the molecule .
  2. Total Chemical Synthesis: A total synthesis approach has been developed that allows for the production of UDP-N-acetylmuramic acid on a large scale. This involves multiple steps, including protection and deprotection strategies to yield the final product efficiently .
  3. Key Parameters: Important parameters in these syntheses include reaction temperature, pH, and incubation time, which must be optimized to achieve high yields and purity.
Molecular Structure Analysis

N-acetylmuramic acid consists of a six-membered sugar ring with a lactic acid side chain. The molecular structure features:

  • Ring Structure: The sugar ring contains hydroxyl groups that participate in glycosidic bonding.
  • Lactic Acid Moiety: The presence of lactic acid at the C3 position contributes to its unique properties and functionality within peptidoglycan.
  • Configuration: The molecule exhibits specific stereochemistry, which is crucial for its biological activity and interaction with enzymes involved in peptidoglycan biosynthesis .

Structural Data

  • Molecular Weight: Approximately 263.28 g/mol.
  • Functional Groups: Hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups are present.
Chemical Reactions Analysis

N-acetylmuramic acid participates in several important chemical reactions:

  1. Glycosidic Bond Formation: It forms β-1,4-glycosidic bonds with N-acetylglucosamine to create the backbone of peptidoglycan.
  2. Enzymatic Modifications: Enzymes such as MurA catalyze the conversion of phosphoenolpyruvate and N-acetylglucosamine into N-acetylmuramic acid .
  3. Antibiotic Interaction: Antibiotics like fosfomycin inhibit the synthesis pathway of N-acetylmuramic acid, thereby disrupting bacterial cell wall formation .
Mechanism of Action

The mechanism of action for N-acetylmuramic acid primarily revolves around its role in peptidoglycan biosynthesis:

  • Peptidoglycan Assembly: N-acetylmuramic acid is incorporated into the growing peptidoglycan layer, where it provides structural support to bacterial cells.
  • Enzyme Interactions: Specific enzymes recognize and bind to N-acetylmuramic acid during peptidoglycan synthesis, facilitating further modifications necessary for cell wall integrity .
  • Antibiotic Targeting: By targeting the synthesis pathways involving N-acetylmuramic acid, antibiotics can effectively inhibit bacterial growth.
Physical and Chemical Properties Analysis

N-acetylmuramic acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar functional groups.
  • Melting Point: The melting point varies depending on purity but generally falls within a range typical for saccharides.
  • Stability: The compound is relatively stable under physiological conditions but can be degraded by specific enzymes produced by bacteria .
Applications

N-acetylmuramic acid has significant applications in various scientific fields:

  1. Antibiotic Development: Its role in peptidoglycan biosynthesis makes it a target for developing new antibiotics aimed at inhibiting bacterial growth.
  2. Biochemical Research: Researchers utilize derivatives of N-acetylmuramic acid as probes to study bacterial cell wall dynamics and interactions .
  3. Vaccine Development: Components derived from N-acetylmuramic acid are explored for their potential use in vaccines against bacterial infections .
Biosynthesis and Metabolic Pathways of N-Acetylmuramic Acid

Enzymatic Synthesis via UDP-N-Acetylmuramic Acid Precursors

N-Acetylmuramic acid (NAM) is synthesized in the bacterial cytoplasm through a conserved two-step enzymatic pathway starting from UDP-N-acetylglucosamine (UDP-GlcNAc). The initial step involves MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-OH position of UDP-GlcNAc. This reaction forms UDP-enolpyruvyl-GlcNAc and releases inorganic phosphate. Crucially, MurA is inhibited by the antibiotic fosfomycin, which alkylates a key cysteine residue in its active site [2] [9]. The second step is mediated by MurB (UDP-N-acetylenolpyruvylglucosamine reductase), a flavin-dependent enzyme that reduces the enolpyruvyl moiety using NADPH as a cofactor. This reduction yields UDP-N-acetylmuramic acid (UDP-NAM), the first dedicated precursor in peptidoglycan biosynthesis [2].

Table 1: Enzymatic Reactions in UDP-NAM Synthesis

EnzymeReactionCofactorsInhibitors
MurAUDP-GlcNAc + PEP → UDP-enolpyruvyl-GlcNAc + PiNoneFosfomycin
MurBUDP-enolpyruvyl-GlcNAc + NADPH + H⁺ → UDP-NAM + NADP⁺FAD, NADPHNone

Role of MurA/B Enzymes in Cytoplasmic Precursor Assembly

MurA and MurB function as a coordinated system to channel intermediates efficiently. MurA undergoes a significant conformational change upon substrate binding, shielding the active site to prevent hydrolysis of the unstable enolpyruvyl intermediate [9]. MurB contains a tightly bound FAD cofactor that accepts hydride from NADPH, enabling stereospecific reduction. Kinetic studies reveal MurB follows an ordered mechanism where NADPH binds before the UDP-enolpyruvyl-GlcNAc substrate [2]. The UDP-NAM product serves as the scaffold for subsequent peptide chain assembly. Gram-positive bacteria like Mycobacterium may produce N-glycolylmuramic acid via oxidation of the N-acetyl group, but N-acetylmuramic acid remains the dominant form in most bacteria [1] [9].

Regulatory Mechanisms of Park’s Nucleotide Formation (MurC-F)

UDP-NAM is functionalized into "Park's nucleotide" (UDP-NAM-pentapeptide) through a cytoplasmic ATP-dependent assembly line:

  • MurC adds L-alanine to the UDP-NAM lactate carboxyl group
  • MurD attaches D-glutamate to L-Ala
  • MurE links a diamino acid (meso-DAP in Gram-negatives, L-lysine in Gram-positives)
  • MurF adds the D-Ala-D-Ala dipeptide [9]

Regulation occurs at multiple levels:

  • Substrate availability: MurE specificity determines cross-bridge composition (e.g., meso-DAP vs. L-Lys)
  • Feedback inhibition: Accumulated Park's nucleotide inhibits MurA activity
  • Energy sensing: ATP-dependent reactions couple peptide formation to cellular energy status [9] [4]
  • Proteolytic control: In Bacillus subtilis, ClpCP protease degrades MurA during stationary phase to halt PG synthesis [3] [8]

Table 2: Park’s Nucleotide Assembly Line

EnzymeSubstrate AddedEnergy SourceBiological Variation
MurCL-AlanineATPConserved across bacteria
MurDD-GlutamateATPForms γ-linkage (isopeptide bond)
MurEDiamino acid (mDAP/Lys)ATPDetermines cross-link chemistry
MurFD-Ala-D-AlaATPTerminal dipeptide synthesized by Ddl

Lipid II Synthesis and Membrane Translocation (MraY, MurG, MurJ)

The membrane-associated phase begins with MraY, which catalyzes the reaction between UDP-NAM-pentapeptide and undecaprenyl phosphate (C55-P). This forms Lipid I (C55-PP-NAM-pentapeptide) and releases UMP. MraY is an integral membrane protein that dimerizes upon binding C55-P, with structural studies revealing interfacial binding sites that stabilize the dimer [4] [5].

MurG then transfers N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding Lipid II (C55-PP-NAM-pentapeptide-GlcNAc). This glycosyltransferase reaction occurs at the cytoplasmic membrane interface, with MurG associating transiently with the membrane to access its Lipid I substrate [5] [9].

The completed Lipid II is translocated across the membrane by MurJ, a member of the MOP exporter superfamily. MurJ operates via an alternating-access mechanism:

  • Inward-open conformation binds Lipid II when membrane potential is intact
  • Transition to outward-open state releases Lipid II to the periplasm
  • Dissipation of membrane potential locks MurJ in the outward-facing conformation, halting transport [10]

Table 3: Lipid Cycle Enzymes in PG Assembly

EnzymeReactionLocalizationMechanistic Features
MraYUDP-NAM-pentapeptide + C55-P → Lipid I + UMPInner membraneDimerization upon C55-P binding
MurGLipid I + UDP-GlcNAc → Lipid II + UDPMembrane interfaceProcessive glycosyltransferase
MurJLipid II (cytoplasmic) → Lipid II (periplasmic)Inner membraneMembrane potential-dependent flipping

Properties

CAS Number

99880-82-7

Product Name

N-acetylmuramic acid

IUPAC Name

(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

InChI

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1

InChI Key

SOARVSUSWULNDI-TVVSKHENSA-N

SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Canonical SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

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